molecular formula C11H12BrNO4S B582409 Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate CAS No. 1373232-33-7

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Cat. No. B582409
CAS RN: 1373232-33-7
M. Wt: 334.184
InChI Key: AQCHBRZNYNSWAZ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate” is a chemical compound with the IUPAC name "methyl 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)benzoate" . It has a molecular weight of 334.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Photophysical and Photochemical Properties

The photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have been investigated for their potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use as Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).

Biological Activities

Several studies have explored the biological activities of compounds containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety. For instance, compounds derived from azo ligands and Cd(II) complexes exhibit significant antifungal and antibacterial activities, with their structures confirmed through various analytical techniques (Sudad A. Jaber et al., 2021). Additionally, derivatives of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones have shown promise as CNS depressants, muscle relaxants, and anticonvulsants, highlighting the therapeutic potential of this chemical scaffold (R. Shyam et al., 1977).

Antimicrobial and Antiproliferative Effects

Compounds featuring the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety have been synthesized and tested for their antimicrobial and antiproliferative effects. Notably, a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed promising antimicrobial and antiproliferative activities, with some compounds exhibiting notable inhibitory effects on cancer cells (E. Mansour et al., 2020).

Antipsychotic and Anticonvulsant Agents

Research has also focused on the development of new substituted benzoxazepine and benzothiazepine compounds as antipsychotic and anticonvulsant agents. These compounds, including those with the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have undergone synthesis and biological evaluation, demonstrating their potential in treating psychiatric disorders and epilepsy (H. Kaur et al., 2012).

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

properties

IUPAC Name

methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHBRZNYNSWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742937
Record name Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

CAS RN

1373232-33-7
Record name Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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